molecular formula C10H15NO2 B3166904 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile CAS No. 914780-97-5

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No.: B3166904
CAS No.: 914780-97-5
M. Wt: 181.23 g/mol
InChI Key: JNFOVWRVUGBVAH-UHFFFAOYSA-N
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Description

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile is an organic compound characterized by its unique spirocyclic structure. This compound features a dioxaspirodecane ring system with a methyl group and a carbonitrile functional group. The presence of both oxygen and nitrogen atoms within its structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of cyclohexanone with ethylene glycol to form the dioxaspirodecane ring system. This intermediate is then subjected to a Strecker reaction, where it reacts with sodium cyanide and ammonium chloride to introduce the carbonitrile group. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines or secondary amines.

    Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.

Scientific Research Applications

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile involves its interaction with molecular targets through its functional groups. The carbonitrile group can act as a nucleophile or electrophile, participating in various chemical reactions. The dioxaspirodecane ring system provides structural stability and can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar in structure but with a carboxylate group instead of a carbonitrile group.

    8-Methylene-1,4-dioxaspiro[4.5]decane: Lacks the carbonitrile group and has a methylene group instead.

Uniqueness

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile is unique due to the presence of both a carbonitrile group and a dioxaspirodecane ring system. This combination of functional groups and structural features makes it versatile for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

8-methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-9(8-11)2-4-10(5-3-9)12-6-7-13-10/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFOVWRVUGBVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)OCCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232754
Record name 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914780-97-5
Record name 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914780-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Treat a 0° C. solution of 1,4-dioxa-spiro[4.5]decane-8-carbonitrile (1 g, 5.98 mmol) in THF (12 mL) drop-wise with lithium bis(trimethylsilyl)amide (1M, 6.88 mL, 6.88 mmol), stir at 0° C. for 1 h, add iodomethane (0.374 mL, 5.98 mmol) drop-wise and stir at 0° C. Add satd. NH4Cl, then brine, extract with EtOAc (2×), dry the combined organics over MgSO4 and concentrate to dryness to afford crude 8-methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile (1.33 g, 123%). Add THF (15 mL) and HCl (3M, 15 mL, 45 mmol), heat the mixture at 50° C. for 5 h, cool to RT, make basic with 3M NaOH, extract with DCM (3×), dry the combined organics over Na2SO4 and concentrate to dryness to afford the title compound (700 mg, 85%, 2 steps). 1H NMR (400 MHz, DMSO-d6): δ 2.48-2.41 (m, 2H), 2.30-2.23 (m, 2H), 2.19-2.12 (m, 2H), 1.84 (td, J=13.3, 4.5 Hz, 2H), 1.41 (s, 3H); MS(ESI) m/z: 138.1 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.88 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.374 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
85%

Synthesis routes and methods II

Procedure details

A 1.6M solution of Butyllithium in THF (14.6 mL, 23.3 mmol) was slowly added over 10 min to a solution of diisopropylamine (3.54 mL, 25.15 mmol) in 11 mL of anhydrous THF at −40° C. under nitrogen. The resulting mixture was stirred for 30 min at −40° C. and the solution of lithium diisopropylamide obtained was transferred dropwise over 15 min to a 0° C. solution of 1,4-Dioxa-spiro[4.5]decane-8-carbonitrile (3.00 g, 17.9 mmol) in 25 of anhydrous THF. The reaction mixture was stirred 15 min at 0° C. and methyl iodide (3.35 mL, 53.8 mmol) was added dropwise over 15 min. The resulting mixture was stirred 30 min at 0° C. then, 30 min at room temperature. A portion of 20 mL of saturated aqueous ammonium chloride was added. It was extracted with ether (3×150 mL). The organic portions were combined, dried over anhydrous Na2SO4 and concentrated. Drying under vacuum for 30 min afforded the desired 8-methyl-1,4-dioxa-spiro[4.5]decane-8-carbonitrile as a yellow solid (3.29 g, 101%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
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8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
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8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
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8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Reactant of Route 6
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

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